1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde

Solubility Formulation Bioavailability

1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde is a fully substituted pyrrole-2-carboxaldehyde derivative belonging to the 4-acylpyrrole-2-carboxaldehyde class. It features an N-methyl group at position 1, a formyl group at position 2, and a 4-nitrobenzoyl substituent at position 4, yielding a molecular formula of C13H10N2O4 and a molecular weight of 258.23 g/mol.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 128843-59-4
Cat. No. B1272533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde
CAS128843-59-4
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O4/c1-14-7-10(6-12(14)8-16)13(17)9-2-4-11(5-3-9)15(18)19/h2-8H,1H3
InChIKeyNXKMAVMESJKNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6 [ug/mL]

1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde (CAS 128843-59-4): A Differentiated 4-Acylpyrrole-2-carboxaldehyde Building Block for Medicinal Chemistry and Fragment-Based Discovery


1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde is a fully substituted pyrrole-2-carboxaldehyde derivative belonging to the 4-acylpyrrole-2-carboxaldehyde class [1]. It features an N-methyl group at position 1, a formyl group at position 2, and a 4-nitrobenzoyl substituent at position 4, yielding a molecular formula of C13H10N2O4 and a molecular weight of 258.23 g/mol [2]. The 4-nitrobenzoyl motif introduces a strong electron-withdrawing nitro group that fundamentally alters the physicochemical profile relative to its des-nitro benzoyl analog, making this compound a functionally non-interchangeable intermediate in synthetic workflows requiring orthogonal reactivity or precise electronic tuning [3].

Why 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde Cannot Be Replaced by Common Pyrrole-2-carbaldehyde Analogs


Compounds within the pyrrole-2-carboxaldehyde family are not functionally interchangeable simply because they share the core scaffold. The presence and electronic nature of the 4-acyl substituent, the N-substitution pattern, and the synergistic interaction between the C-2 formyl and C-4 carbonyl groups collectively determine solubility, thermal behavior, polarity, and chemical reactivity [1]. Replacing 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde with its des-nitro analog (4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde, CAS 128843-58-3) alters aqueous solubility, melting point, polar surface area, and lipophilicity by factors that can shift crystallization behavior in purification, absorption/desorption in chromatographic separations, and partitioned reactivity profiles in biphasic systems—each of which can critically affect synthetic yield, reproducibility, and downstream biological assay data [2].

Quantitative Differentiation Evidence for 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde vs. Closest Analogs


Aqueous Solubility at pH 7.4: 5.1-Fold Lower Than the Des-Nitro Benzoyl Analog

At pH 7.4, 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde exhibits an experimentally determined aqueous solubility of 6 µg/mL [1]. In comparison, the des-nitro analog 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde (CAS 128843-58-3) shows a solubility of 30.7 µg/mL under identical pH conditions . The 5.1-fold reduction in aqueous solubility directly reflects the contribution of the electron-withdrawing 4-nitro group to increased crystal lattice energy and reduced hydration entropy.

Solubility Formulation Bioavailability

Melting Point Elevation of ~98 °C Relative to the Des-Nitro Analog

The target compound melts at 210–212 °C [1], whereas the des-nitro benzoyl analog (CAS 128843-58-3) has a reported melting range of 112–114 °C . This ~98 °C elevation in melting point is consistent with stronger intermolecular dipole–dipole and potential C–H···O interactions introduced by the nitro group in the solid state, which enhance crystal lattice stability.

Thermal stability Crystallinity Purification

Topological Polar Surface Area (TPSA): 2.2-Fold Larger Than the Benzoyl Analog

The computed TPSA of the target compound is 84.9 Ų [1], more than double the 39.07 Ų of the des-nitro benzoyl analog (CAS 128843-58-3) [2]. The 45.8 Ų increase is attributable entirely to the two oxygen atoms of the nitro group, which add approximately 23 Ų each to the polar surface while also contributing to the hydrogen-bond acceptor count (4 vs. 2 for the benzoyl analog).

Polar surface area Permeability Drug-likeness

Calculated LogP: 1.6 (XLogP3) vs. 2.37 for the Des-Nitro Analog—A 0.77 Log Unit Lipophilicity Shift

The XLogP3 (octanol–water partition coefficient) of the target compound is 1.6 [1], compared to a log P of 2.37 for 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde [2]. The 0.77 log-unit decrease reflects the strong electron-withdrawing and polar nature of the p-nitro substituent, which reduces the compound's overall lipophilicity. This shift is consistent with the ACD/LogP value of 1.38 independently reported for the target compound .

Lipophilicity ADME Chromatography

Nitro Group as a Differentiating Synthetic Handle: Reductive Orthogonalization and Electronic Modulation of the Pyrrole Ring

The 4-nitro group in the target compound provides a chemically orthogonal reduction handle that is entirely absent in the benzoyl analog. Selective reduction (catalytic hydrogenation, SnCl₂, or Fe/HCl) converts the nitro group to a primary amine, enabling subsequent acylation, sulfonylation, or diazotization/cyclization chemistry [1]. This contrasts with the des-nitro benzoyl analog, which lacks such a derivatizable site on the benzoyl ring. Literature on 4-acylpyrrole-2-carboxaldehyde scaffolds confirms that electron-withdrawing substituents on the benzoyl ring significantly modulate the electrophilicity of the C-2 formyl group, affecting condensation kinetics in Knoevenagel and aldol-type reactions [2]. The directly attached 4-nitrobenzoyl group exerts a stronger electron-withdrawing inductive effect (−I) and mesomeric effect (−M) than the unsubstituted benzoyl group, which is expected to increase the reactivity of the aldehyde toward nucleophilic addition.

Synthetic handle Nitro reduction Electronic tuning

Hydrogen-Bond Acceptor Capacity: 4 vs. 2 for the Des-Nitro Benzoyl Analog

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites (aldehyde oxygen, ketone oxygen, and two nitro oxygens) with zero hydrogen-bond donor (HBD) sites [1]. In contrast, the des-nitro benzoyl analog has only 2 HBA sites (aldehyde oxygen and ketone oxygen) . The doubled HBA count enhances the compound's ability to engage in intermolecular hydrogen bonding, which can be leveraged in co-crystal engineering, protein–ligand interactions, and supramolecular assembly contexts.

H-bond acceptor Molecular recognition Crystallography

Procurement-Driven Application Scenarios for 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Building Block for Nitro → Amine Diversification in cPLA2 Inhibitor and Anti-Inflammatory Lead Optimization

The target compound serves as a strategic late-stage diversification intermediate for generating 4-aminobenzoyl-substituted pyrrole-2-carboxaldehyde derivatives. According to SAR studies on (4-acylpyrrol-2-yl)alkanoic acids, modification of the 4-acyl substituent significantly influences cytosolic phospholipase A2 (cPLA2) inhibitory potency [1]. Selective reduction of the nitro group to an amine, followed by acylation or sulfonylation, enables rapid analog generation without de novo resynthesis of the pyrrole core. The 5.1-fold lower solubility of the nitro-bearing building block (6 µg/mL) versus the benzoyl analog (30.7 µg/mL) necessitates early consideration of solubilizing formulation strategies in biological assays but also offers a convenient precipitation-driven purification handle during synthesis.

Fragment-Based Drug Discovery: A High-Polarity, Low-Lipophilicity Fragment for Peripherally Restricted Compound Libraries

With a TPSA of 84.9 Ų and a LogP of 1.6, this compound occupies a physicochemical space that is more polar and less lipophilic than typical fragment library members derived from the benzoyl analog (TPSA 39.07 Ų, LogP 2.37). These properties make it particularly suitable for fragment-based screening campaigns targeting peripheral protein targets where CNS exclusion is desirable. The larger polar surface area predicts reduced passive blood-brain barrier permeability based on established TPSA cutoffs (<80–90 Ų for CNS penetration), reducing the likelihood of CNS-mediated off-target effects in early lead series [2].

Heterocyclic Synthesis: Substrate for Knoevenagel Condensation and Pyrrolobenzodiazepine Scaffold Construction

The C-2 formyl group, electronically activated by the electron-withdrawing 4-nitrobenzoyl substituent, participates in Knoevenagel condensations with active methylene compounds to form α,β-unsaturated nitriles and esters—a transformation demonstrated by the existence of the derived product 2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile (CAS 251310-76-6) . The 4-acylpyrrole-2-carboxaldehyde scaffold is also a documented precursor to pyrrolobenzodiazepine ring systems via reductive cyclization chemistry, a motif found in DNA-interactive antitumor agents. The elevated melting point (210–212 °C) facilitates purification by recrystallization in these multi-step sequences.

Analytical Method Development: Chromatographic Selectivity Validation Using a High-TPSA Pyrrole Reference

The marked difference in LogP (1.6 vs. 2.37) and TPSA (84.9 vs. 39.07 Ų) between the nitro-bearing target and its des-nitro analog provides an ideal pair for chromatographic method validation studies. These two compounds, when co-injected, exhibit substantially different reversed-phase HPLC retention times—offering a robust system suitability test for assessing column lot reproducibility, mobile phase composition accuracy, and gradient performance in medicinal chemistry QC workflows where closely related pyrrole intermediates must be baseline-resolved [3].

Quote Request

Request a Quote for 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.